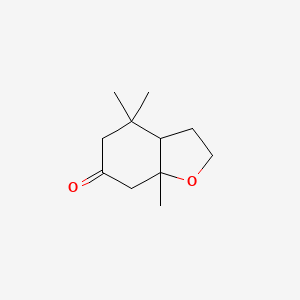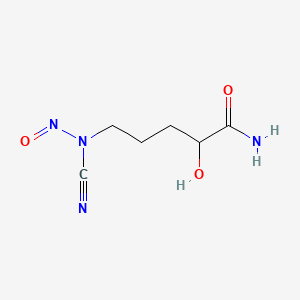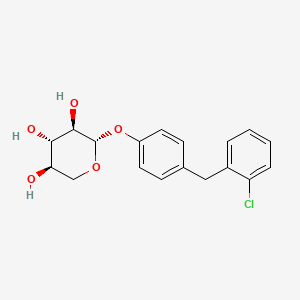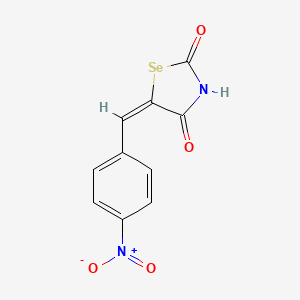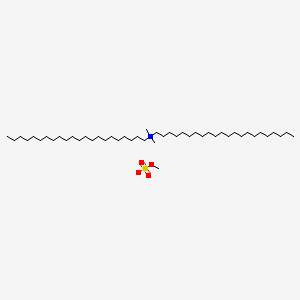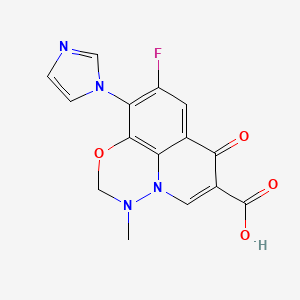![molecular formula C56H54N4O6S B12705830 N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate CAS No. 85187-79-7](/img/structure/B12705830.png)
N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate” is a complex organic compound that belongs to the class of indolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate” typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the ethyl group and the formation of the indolium salt. Common reagents used in these reactions include ethyl iodide, aniline derivatives, and sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and high-throughput screening may be employed to enhance production rates and minimize waste.
化学反応の分析
Types of Reactions
“N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable tool for organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. It could serve as a probe for investigating cellular processes or as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties may be explored. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the production of dyes, pigments, or other specialty chemicals. Its unique properties could enhance the performance of these products in various applications.
作用機序
The mechanism of action of “N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other macromolecules, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
- N-(4-methoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate
- N-(4-ethoxyphenyl)-4-(1-methylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate
Uniqueness
The uniqueness of “N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate” lies in its specific structural features, such as the ethoxy group and the indolium core. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
85187-79-7 |
|---|---|
分子式 |
C56H54N4O6S |
分子量 |
911.1 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate |
InChI |
InChI=1S/2C28H27N2O.H2O4S/c2*1-4-30-26-11-7-9-20-8-6-10-25(27(20)26)28(30)21-12-14-22(15-13-21)29(3)23-16-18-24(19-17-23)31-5-2;1-5(2,3)4/h2*6-19H,4-5H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
JGDYJHLICMIXAC-UHFFFAOYSA-L |
正規SMILES |
CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=C(C=C4)N(C)C5=CC=C(C=C5)OCC.CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=C(C=C4)N(C)C5=CC=C(C=C5)OCC.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



